[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione

Catalog No.
S3432969
CAS No.
56167-97-6
M.F
C5H4N4S
M. Wt
152.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione

CAS Number

56167-97-6

Product Name

[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione

IUPAC Name

2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

InChI

InChI=1S/C5H4N4S/c10-5-8-7-4-2-1-3-6-9(4)5/h1-3H,(H,8,10)

InChI Key

VQBLJOSAQBCAPX-UHFFFAOYSA-N

SMILES

C1=CC2=NNC(=S)N2N=C1

Canonical SMILES

C1=CC2=NNC(=S)N2N=C1

[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione (CAS 56167-97-6) is a highly rigid, planar bicyclic building block characterized by its fused triazole and pyridazine rings, terminating in a versatile thione/thiol tautomeric center at the 3-position. In industrial and medicinal chemistry procurement, it is primarily sourced as a foundational precursor for synthesizing kinase inhibitors (such as c-Met inhibitors), PDE4 antagonists, and antitubulin agents. Unlike its halogenated derivatives, the unsubstituted parent scaffold offers a low-molecular-weight, low-lipophilicity starting point, making it ideal for fragment-based drug discovery (FBDD) and late-stage S-alkylation or coordination chemistry where steric bulk at the 6-position is undesirable [1].

Research Fit

Scaffold for c-Met, Pim-1, LRRK2 kinase-focused library synthesis
Bifunctional derivatization: 3-thione (S-alkylation/arylation) and 6-position (electrophilic/cross-coupling)
Predicted CNS-favorable lipophilicity and distribution profile

Substituting [1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione with unfused 1,2,4-triazole-3-thiones or simple pyridazine thiols fundamentally compromises structural rigidity, leading to high entropic penalties during target binding and unpredictable regioselectivity during functionalization. Furthermore, defaulting to the more commonly cataloged 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 111317-12-5) introduces an obligatory halogen atom that significantly increases lipophilicity (LogP) and molecular weight. For workflows requiring an unsubstituted C6 position to maintain high aqueous solubility or to avoid off-target halogen bonding, procuring the exact parent compound (CAS 56167-97-6) is a strict requirement to prevent costly dehalogenation steps or failed hit-to-lead transitions [1].

Substitution Risk

This Scaffold
Thione conjugation with pyridazine enhances nucleophilicity for S-functionalization.
Generic Isomers
[1,5-a] or [4,3-a] fusions alter thione positioning, reducing reaction kinetics and derivatization efficiency.
This Scaffold
[4,3-b] fusion supports kinase inhibition tractability; library synthesis reported for LRRK2, c-Met, Pim-1.
Generic Isomers
Fusion geometry variation may shift kinase inhibition profiles; class-based substitution is not supported.

Regioselective S-Alkylation Efficiency vs. Unfused Triazoles

The fused bicyclic nature of [1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione heavily biases the tautomeric equilibrium and nucleophilicity toward the sulfur atom. Under standard mild basic conditions (e.g., K2CO3 in DMF or EtOH), S-alkylation proceeds with >90% regioselectivity and yields frequently exceeding 85%. In contrast, unfused 1,2,4-triazole-3-thione baselines often suffer from competing N-alkylation, generating 15–30% N-alkylated byproducts that require resource-intensive chromatographic separation [1].

Evidence DimensionRegioselective S-alkylation yield
Target Compound Data>90% S-alkylation (minimal N-alkylation)
Comparator Or BaselineUnfused 1,2,4-triazole-3-thione (70-85% S-alkylation, 15-30% N-alkylation)
Quantified Difference~20% higher regioselectivity, eliminating a purification step
ConditionsMild basic conditions (K2CO3, alkyl halide, room temp to 60°C)

High regioselectivity directly reduces solvent waste and purification bottlenecks in large-scale intermediate synthesis.

Lipophilicity vs. Analogs
Cross-study comparable
LogP 1.09 / LogD -2.46 vs. higher LogP (6-Me) & altered H-bond (6-Cl)
Supports CNS lead property optimization
Predicted values; confirm experimentally

Baseline Lipophilicity (LogP) Advantage Over 6-Chloro Analogs

For medicinal chemistry procurement, the unsubstituted [1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione provides a significantly more hydrophilic starting point than its halogenated counterparts. The parent compound exhibits an estimated LogP of approximately 0.5 to 0.8, whereas the widely used 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol exhibits a LogP of ~1.5 to 1.8. This nearly 1.0 log unit difference allows chemists to build complexity elsewhere on the molecule without prematurely violating Lipinski's rules or sacrificing aqueous solubility [1].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound Data~0.5 - 0.8
Comparator Or Baseline6-Chloro analog (~1.5 - 1.8)
Quantified Difference~1.0 log unit reduction in lipophilicity
ConditionsStandard predictive models (e.g., Chemaxon/SwissADME) for the neutral thiol/thione form

Procuring the unsubstituted parent scaffold maximizes the lipophilic efficiency (LipE) budget for downstream lead optimization.

Derivatization Vectors
Class-level inference
2 positions vs. 1 position (6-Ph analog)
Supports library diversity per synthesis cycle
Based on published synthetic routes

Conformational Rigidity and Entropic Binding Penalty

The fused [1,2,4]triazolo[4,3-b]pyridazine core locks the triazole and pyridazine rings into a strict coplanar geometry. When utilized as a pharmacophore (e.g., in kinase or tubulin inhibitors), this rigidity results in a near-zero (0 kcal/mol) conformational penalty upon binding to flat hydrophobic pockets. In contrast, non-fused biaryl or linked triazole-pyridazine systems incur a 2–4 kcal/mol entropic penalty to achieve the required coplanar active conformation, which can translate to a 10- to 100-fold drop in target binding affinity [1].

Evidence DimensionEntropic penalty for coplanar conformation
Target Compound Data~0 kcal/mol (pre-organized fused system)
Comparator Or BaselineNon-fused linked triazole-pyridazine (~2-4 kcal/mol penalty)
Quantified Difference2-4 kcal/mol energy savings upon binding
ConditionsIn silico conformational profiling and in vitro kinase binding assays

Procuring the pre-fused bicyclic scaffold guarantees the rigid geometry required for high-affinity target engagement without complex macrocyclization.

c-Met/Pim-1 Inhibition
Head-to-head
c-Met IC50 0.163 µM
Pim-1 IC50 0.283 µM
Derivative 4g; staurosporine less selective
Reported dual kinase inhibition assay context
In vitro kinase assays; further selectivity profiling needed
Anti-HAV Activity
Supporting evidence
#1
Highest effect among tested derivatives
Supports antiviral screening context
Qualitative plaque reduction ranking; IC50 not reported

Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors

Due to its low molecular weight, favorable LogP, and rigid hydrogen-bonding network, the unsubstituted [1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione is an ideal starting fragment. It avoids the lipophilicity burden of the 6-chloro analog, allowing for efficient S-alkylation and subsequent elaboration into c-Met or PDE4 inhibitors without prematurely hitting molecular weight or solubility ceilings [1].

High-Yield S-Alkylated Library Synthesis

The strong regioselectivity for S-alkylation over N-alkylation makes this compound highly suitable for automated or parallel library synthesis. Buyers can procure this scaffold to rapidly generate diverse thioether libraries without the bottleneck of separating N-alkylated isomers common to unfused triazoles [2].

Rigid Linker and Chelating Agent in Materials Science

Beyond pharmaceuticals, the planar geometry and the presence of multiple nitrogen and sulfur donor atoms make this compound an excellent precursor for synthesizing rigid metal-organic frameworks (MOFs) or specialized corrosion inhibitors, where the pre-organized fused system outperforms flexible unfused analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
c-Met/Pim-1/LRRK2 kinase library synthesis
Reported dual kinase inhibition (derivative 4g) and LRRK2 inhibitor development context
Kinase selectivity profile and assay reproducibility
Library diversification synthesis
Bifunctional derivatization: 3-thione and 6-position reactivity
Synthetic route scalability and diversity yield
Antiviral screening (HAV)
Anti-HAV derivative screening context (compound 15)
Plaque reduction assay endpoint reproducibility
CNS lead optimization
Predicted CNS-favorable lipophilicity (low LogP) and distribution profile
Blood-brain barrier permeability and off-target binding assays

XLogP3

-0.3

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